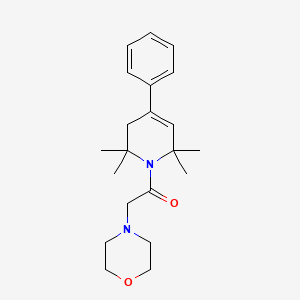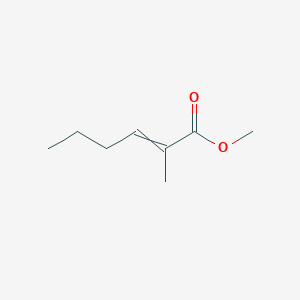
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- is an organic compound with the molecular formula C8H14O2. It is a methyl ester derivative of 2-methyl-2-hexenoic acid and exists in the (Z)-configuration, indicating the specific geometric isomerism of the compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- can be achieved through several methods. One common approach involves the esterification of 2-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form the corresponding saturated ester, 2-methylhexanoic acid methyl ester, using catalysts such as palladium on carbon.
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-methyl-2-hexenoic acid, using oxidizing agents like potassium permanganate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas (H2), room temperature, and atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4), aqueous medium, and mild heating.
Substitution: Nucleophiles such as amines or alcohols, basic or acidic conditions depending on the nucleophile.
Major Products Formed
Hydrogenation: 2-Methylhexanoic acid methyl ester.
Oxidation: 2-Methyl-2-hexenoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexenoic acid, methyl ester, (E)-: The (E)-isomer of the compound, differing in the geometric configuration around the double bond.
2-Methyl-2-hexenoic acid: The parent acid of the ester.
2-Hexenoic acid, methyl ester: The non-methylated version of the compound.
Uniqueness
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer and other similar compounds. This geometric isomerism can result in different physical and chemical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
139539-80-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
methyl 2-methylhex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
PSOAOBLLWDXJGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)
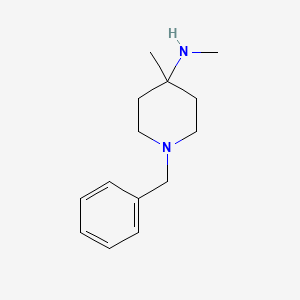
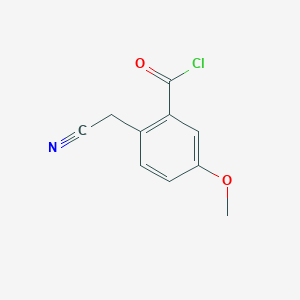
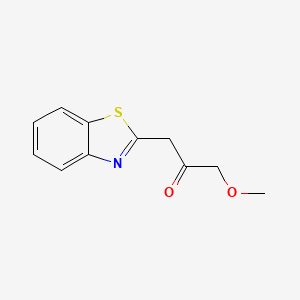
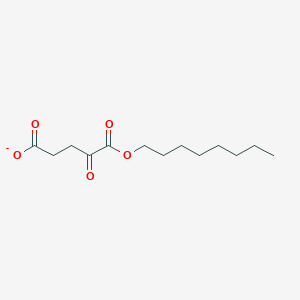
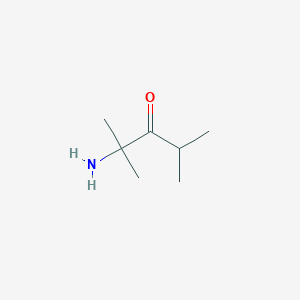

![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)
![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)

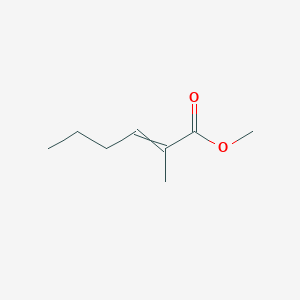

![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
